molecular formula C13H13ClN2O B7932720 2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide

2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide

Cat. No.: B7932720
M. Wt: 248.71 g/mol
InChI Key: ITIQRNBWZXSNKH-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide is a chloroacetamide derivative featuring a 3-cyano-benzyl group and a cyclopropyl substituent on the nitrogen atom. This compound is notable for its structural complexity, combining electron-withdrawing (cyano, chloro) and sterically constrained (cyclopropyl) moieties. While direct studies on its applications are sparse in the provided evidence, its analogs are frequently used in polymer synthesis (e.g., polyimides) and pharmaceutical intermediates . The compound was listed as discontinued by CymitQuimica in 2025, though its structural features warrant comparative analysis with related compounds .

Properties

IUPAC Name

2-chloro-N-[(3-cyanophenyl)methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-7-13(17)16(12-4-5-12)9-11-3-1-2-10(6-11)8-15/h1-3,6,12H,4-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIQRNBWZXSNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC(=CC=C2)C#N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-cyano-benzyl chloride and cyclopropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-cyano-benzyl chloride is reacted with cyclopropylamine in an appropriate solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The cyano group and the cyclopropyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure aligns with chloroacetamide derivatives, but its substituents distinguish it from others. Key analogs include:

Compound Name Substituents (R1, R2) Molecular Weight Notable Features
2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide R1 = 3-cyano-benzyl, R2 = cyclopropyl ~264.7 g/mol¹ Electron-withdrawing cyano group; cyclopropyl steric effects
2-Chloro-N-(3-methylphenyl)acetamide R1 = H, R2 = 3-methylphenyl 183.63 g/mol Syn conformation of N–H bond relative to meta-methyl group
2-Chloro-N-(3-nitrophenyl)acetamide R1 = H, R2 = 3-nitrophenyl ~214.6 g/mol Anti conformation of N–H bond relative to nitro group
3-Chloro-N-phenyl-phthalimide Phthalimide core with Cl, phenyl ~257.7 g/mol Polyimide monomer precursor

¹Calculated based on molecular formula.

Key Observations :

  • Conformational Differences: The N–H bond in 2-chloro-N-(3-methylphenyl)acetamide adopts a syn conformation relative to the meta-methyl group, whereas the nitro analog (3-nitrophenyl) exhibits an anti conformation due to steric and electronic effects . The cyano-benzyl group in the target compound likely enhances hydrogen-bonding capacity compared to methyl or nitro substituents.
  • Electronic Effects: The cyano group’s strong electron-withdrawing nature may increase electrophilicity at the acetamide carbonyl, influencing reactivity in nucleophilic substitutions or condensations.

Crystallographic and Hydrogen-Bonding Behavior

While crystallographic data for this compound are absent in the evidence, analogs like 2-chloro-N-(3-methylphenyl)acetamide crystallize in a triclinic system (space group P1) with unit cell dimensions a = 8.326 Å, b = 9.742 Å, c = 11.491 Å . Dual N–H⋯O hydrogen bonds in such structures drive intermolecular assembly along specific axes.

Functional Comparisons

  • Polymer Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimides, leveraging its rigidity and thermal stability . The target compound’s cyclopropyl group may impart similar rigidity but with altered solubility due to the cyano substituent.
  • Biological Activity: Chloroacetamides are explored as enzyme inhibitors or prodrugs. The cyano group could enhance binding to biological targets via dipole interactions, as seen in kinase inhibitors.

Biological Activity

2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide is a synthetic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chloro group , a cyclopropyl moiety , and a cyano-benzyl substituent . These structural components contribute to its reactivity and interaction with biological targets, enhancing its potential therapeutic applications.

  • Chemical Formula : C12_{12}H12_{12}ClN3_{3}
  • Molecular Weight : 235.69 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It could modulate receptor activity on cell surfaces, influencing signal transduction pathways.
  • Gene Expression Alteration : The compound might alter the expression of genes associated with various cellular functions, potentially leading to therapeutic effects.

Biological Activity Overview

Recent studies have indicated that this compound exhibits promising antimicrobial and anticancer properties:

  • Antimicrobial Activity : The compound has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibitory effects.
  • Anticancer Activity : Preliminary data suggest moderate cytotoxicity towards human cancer cell lines, including melanoma and prostate cancer cells.

Case Studies and Experimental Data

StudyTargetIC50_{50} (µM)Observations
Davis et al. (2007)Human melanoma (MM96L)72Moderate cytotoxicity observed
Davis et al. (2007)Human prostate (DU145)51Significant inhibition noted
BenchChem StudyVarious bacterial strainsVariesEffective against Gram-positive and Gram-negative bacteria

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure HighlightsBiological Activity
2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamideIsopropyl instead of cyclopropylModerate antimicrobial activity
2-Chloro-N-(4-cyano-benzyl)-N-cyclopropyl-acetamideDifferent cyano positionEnhanced anticancer properties

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